![molecular formula C11H21N3O3 B1287901 (4-Boc-piperazin-1-yl)-acetamide CAS No. 77278-70-7](/img/structure/B1287901.png)
(4-Boc-piperazin-1-yl)-acetamide
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Overview
Description
“(4-Boc-piperazin-1-yl)-acetamide” is a compound with the molecular formula C11H21N3O3 and a molecular weight of 243.3 . It is also known by other names such as “(4-TERT-BUTOXYCARBONYL-PIPERAZIN-1-YL)-ACETAMIDE” and “tert-Butyl 4- (2-amino-2-oxoethyl)-piperazine-1-carboxylate” among others .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “(4-Boc-piperazin-1-yl)-acetamide” consists of a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and an acetamide group .Physical And Chemical Properties Analysis
The boiling point of “(4-Boc-piperazin-1-yl)-acetamide” is predicted to be 384.7±37.0 °C, and its density is predicted to be 1.136±0.06 g/cm3 .Scientific Research Applications
Building Blocks in Organic Synthesis
This compound serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Biological Evaluation
The compound has been studied for its antibacterial and antifungal activities against several microorganisms .
Drug Discovery
Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .
X-ray Diffraction Studies
The compound has been used in X-ray diffraction studies. The molecule of the compound is linear in shape with the ethyl acetate moiety adopting fully extended conformation .
Crystal Structure Analysis
The crystal structure of the compound adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .
Hirshfeld Surface Analysis
The compound has been used in Hirshfeld surface analysis and fingerprint plots .
Synthesis of Bioactive Molecules
Reactant for Synthesis
The compound is a reactant for synthesis of Pim-1 inhibitors and selective GPR119 agonists for type II diabetes .
Future Directions
properties
IUPAC Name |
tert-butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-13(5-7-14)8-9(12)15/h4-8H2,1-3H3,(H2,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWRCNSWXLELKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590455 |
Source
|
Record name | tert-Butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Boc-piperazin-1-yl)-acetamide | |
CAS RN |
77278-70-7 |
Source
|
Record name | tert-Butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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